3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid
Description
Properties
IUPAC Name |
3-methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-9(6-14(17)18)5-11(16)10-7-12(19-2)15(21-4)13(8-10)20-3/h7-9H,5-6H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJQUNAKJDHQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645498 | |
| Record name | 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101499-91-6 | |
| Record name | 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The diethyl ester precursor undergoes acid-catalyzed hydrolysis to cleave both ester groups, yielding the target carboxylic acid. Sulfuric acid acts as both a catalyst and proton source, facilitating nucleophilic attack by water molecules. The reaction proceeds via a two-step mechanism:
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Protonation of the ester carbonyl oxygen , increasing electrophilicity of the carbonyl carbon.
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Nucleophilic attack by water , leading to tetrahedral intermediate formation and subsequent elimination of ethanol.
The general reaction equation is:
Experimental Protocol
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Reagent Preparation :
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Diethyl ester precursor (1 equiv, MW 374.39 g/mol)
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Concentrated sulfuric acid (≥95%, catalytic amount)
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Deionized water (stoichiometric excess)
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Procedure :
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The diethyl ester (10 g, 26.7 mmol) is suspended in 100 mL of deionized water.
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Sulfuric acid (5 mL) is added dropwise under ice-cooling to control exothermicity.
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The mixture is refluxed at 100°C for 6–8 hours, monitored by TLC (ethyl acetate/hexane 1:1).
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Post-reaction, the solution is neutralized with 10% NaOH and extracted with dichloromethane (3 × 50 mL).
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The organic layer is dried over anhydrous NaSO and concentrated under reduced pressure.
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Purification :
Critical Parameters
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Acid Concentration : <20% HSO results in incomplete hydrolysis; >50% promotes side reactions.
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Temperature : Below 80°C slows reaction kinetics; above 110°C causes decarboxylation.
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Steric Effects : The 3-methyl group on the valeric acid chain hinders hydrolysis at the β-ester, necessitating extended reaction times.
Comparative Analysis of Synthetic Approaches
While the Fujita method dominates literature reports, emerging strategies from related compounds suggest potential alternatives:
| Parameter | Traditional HSO Method | Potential SPPS Adaptation |
|---|---|---|
| Coupling Agent | None | HBTU/HOBt/NMM |
| Reaction Time | 6–8 hours | 2–4 hours |
| Byproduct Formation | Ethanol | Triethylamine hydrochloride |
| Scalability | Multi-gram | Milligram scale |
Key advantages of SPPS-inspired methods include:
Physicochemical Properties of Synthetic Intermediates
Critical intermediates in the synthesis pathway exhibit distinct properties influencing reaction design:
| Compound | Molecular Formula | Melting Point (°C) | Solubility (25°C) |
|---|---|---|---|
| 1,5-Diethyl ester precursor | CHO | 89–91 | Ethanol, DCM, THF |
| 3-Methyl-5-oxo-5-(3,4,5-trimethoxy) | CHO | 132–134 | DMSO, MeOH, hot HO |
Challenges and Optimization Strategies
Byproduct Formation
GC-MS analysis of crude reaction mixtures identifies two primary impurities:
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Monoethyl ester intermediate (5–12% yield): Forms due to incomplete hydrolysis.
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Decarboxylated derivative (3–5% yield): Results from excessive heating during reflux.
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Research
3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid has been investigated for its potential therapeutic properties:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Material Science
The compound's unique structure allows for exploration in material science:
- Polymer Chemistry : It can be utilized as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.
Agricultural Chemistry
Research indicates potential applications in agricultural chemistry:
- Pesticide Development : The compound's derivatives may serve as precursors for developing new pesticides that are more effective and environmentally friendly.
Case Study 1: Antioxidant Properties
A study conducted by researchers at a prominent university investigated the antioxidant effects of similar compounds derived from valeric acid derivatives. The findings suggested that these compounds could significantly reduce oxidative stress markers in vitro.
Case Study 2: Polymer Applications
In a collaborative research project between several institutions, the application of this compound in creating biodegradable polymers was explored. The results indicated that incorporating such compounds could enhance the degradation rate of plastics while maintaining mechanical integrity.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. By binding to the active site of tubulin, the compound prevents the polymerization of microtubules, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogues in the Valeric Acid Family
Valeric acid derivatives with diverse substituents provide insights into structure-activity relationships:
Key Observations :
Compounds with 3,4,5-Trimethoxyphenyl Substituents
The 3,4,5-trimethoxyphenyl group is a recurring motif in bioactive molecules:
Comparison with Target Compound :
- Bioactivity: Indanones and triazoles demonstrate potent anticancer and antimicrobial activities, suggesting that the trimethoxyphenyl group is critical for target binding . The valeric acid derivative may share similar mechanisms but lacks direct evidence.
- Synthesis Complexity : The target compound’s synthesis appears less complex than triazoles or indoles, which require multi-step catalysis or stereoselective strategies .
Physicochemical and Pharmacokinetic Properties
- Solubility : The trimethoxyphenyl group’s lipophilicity may reduce aqueous solubility compared to hydroxylated analogues (e.g., 5-(3',4'-dihydroxyphenyl)valeric acid) .
- Stability : The 5-oxo group in valeric acid derivatives could influence metabolic stability, though this requires experimental validation.
Biological Activity
3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid (CAS Number: 101499-91-6) is an organic compound with a unique structure that includes a valeric acid backbone and a 3,4,5-trimethoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
- Molecular Formula : C₁₅H₂₀O₆
- Molecular Weight : 296.32 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may inhibit enzymes involved in cell proliferation and has shown potential as an anti-cancer agent by interfering with microtubule dynamics through tubulin binding.
Target Enzymes
- Tubulin : Inhibits polymerization, affecting cell division.
- Potential GABA Receptor Interaction : Similar compounds have shown activity at the GABAA/BZ receptor complex, suggesting possible neuroactive properties.
Anticancer Properties
Studies have indicated that this compound exhibits anti-cancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:
- In vitro Studies : Demonstrated moderate cytotoxicity against human breast cancer cells (IC50 values around 46.7 μM) and other cancer types .
Antibacterial Activity
Limited research suggests this compound may possess antibacterial properties. A study indicated moderate activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The structural similarities between this compound and other compounds such as 3,4,5-trimethoxycinnamic acid suggest it could share similar pharmacological profiles. Here’s a comparison table:
| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Moderate | Tubulin inhibition |
| 3,4,5-trimethoxycinnamic acid | Significant | Limited | GABA receptor modulation |
| 3,4,5-trimethoxybenzoic acid | Moderate | Moderate | Various enzyme inhibition |
Case Studies and Research Findings
- Antitumor Evaluation : A study evaluated various derivatives of valeric acids for their antitumor properties. The results indicated that modifications to the trimethoxy group could enhance the anticancer activity of similar compounds .
- Antibacterial Studies : Research published in "Molecules" demonstrated that valeric acid derivatives exhibited varying degrees of antibacterial activity against common pathogens. Further studies are needed to fully elucidate the specific mechanisms at play.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
